Betulin 28-acetate

Catalog No.
S11215958
CAS No.
M.F
C32H52O3
M. Wt
484.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betulin 28-acetate

Product Name

Betulin 28-acetate

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1

InChI Key

PNDHMMQVMNVWPV-VFUWXHBOSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C

Betulin 28-acetate is a derivative of betulin, a pentacyclic triterpene extracted from the bark of birch trees. This compound is characterized by the presence of an acetate group at the 28th carbon position, which enhances its solubility and potential biological activities. Betulin itself has been studied for its various pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The acetylation at position 28 modifies these properties, potentially improving bioavailability and efficacy in therapeutic applications.

Typical of triterpenes, including:

  • Esterification: The reaction of betulin with acetic anhydride or acetyl chloride leads to the formation of betulin 28-acetate.
  • Oxidation: Betulin derivatives can be oxidized to form aldehydes or acids, modifying their functional groups.
  • Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
  • Sulfation: As indicated in recent studies, betulin 3-acetate can be sulfated to yield derivatives like betulin 3-acetate-28-sulfate, which may have enhanced biological activity .

Betulin 28-acetate exhibits several biological activities:

  • Antioxidant Properties: Like its parent compound betulin, it shows potential in scavenging free radicals, which may help in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Studies indicate that betulin derivatives possess antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects: The compound has been noted for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential: Preliminary research suggests that betulin 28-acetate may inhibit the growth of certain cancer cell lines .

The synthesis of betulin 28-acetate can be achieved through several methods:

  • Direct Acetylation:
    • Betulin is treated with acetic anhydride or acetyl chloride in the presence of a catalyst (such as pyridine) to introduce the acetate group at the 28th position.
  • Chemical Modification:
    • Various chemical modifications can be performed on betulin to introduce additional functional groups before acetylation, enhancing the compound's properties .
  • Biotransformation:
    • Microbial fermentation processes can also be employed to convert betulin into its acetate derivative through enzymatic actions.

Betulin 28-acetate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for drug development targeting cancer and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative damage.
  • Food Industry: The compound may have applications as a natural preservative due to its antimicrobial properties.

Research on the interactions of betulin 28-acetate with other compounds is limited but promising:

  • Synergistic Effects: Studies suggest that combining betulin derivatives with other natural compounds could enhance their therapeutic effects against diseases like cancer and infections.
  • Bioavailability Studies: Investigations into how betulin 28-acetate interacts with cellular membranes are crucial for understanding its absorption and efficacy in vivo .

Several compounds are structurally similar to betulin 28-acetate, each exhibiting unique properties:

CompoundMolecular Weight (g/mol)Key Characteristics
Betulin442.73Natural triterpene with various health benefits
Betulinic Acid456.73Exhibits anti-cancer and anti-inflammatory properties
Allobetulin458.73Known for enhanced bioactivity compared to betulin
Betulonic Acid456.73Acts as a precursor for various synthetic derivatives
Betulin Diacetate486.73Enhanced solubility and potential bioactivity

Betulin 28-acetate is unique due to its specific acetate modification at the C28 position, which may confer distinct pharmacokinetic properties compared to its analogs. Its enhanced solubility and potential therapeutic effects make it a valuable candidate for further research and development in medicinal chemistry.

Betulin 28-acetate (IUPAC name: [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate) is a pentacyclic lupane-type triterpenoid with the molecular formula C₃₂H₅₂O₃ and a molecular weight of 484.8 g/mol. Its structure features a primary acetyl group at the C-28 position, distinguishing it from betulin’s native diol configuration. Common synonyms include 28-O-acetylbetulin and 27686-35-7.

Historical Discovery and Research Timeline

Although betulin has been studied since the 18th century, Betulin 28-acetate gained prominence in the early 21st century as researchers explored betulin’s derivatives for enhanced bioactivity. The compound’s PubChem entry was first created in 2006, reflecting its formal recognition in chemical databases. Key advancements occurred in the 2020s, with optimized synthetic protocols and biological evaluations against cancer cell lines and viral pathogens.

Significance in Phytochemistry and Natural Product Research

As a semi-synthetic derivative, Betulin 28-acetate bridges natural product chemistry and synthetic pharmacology. Its regioselective modification preserves betulin’s core scaffold while introducing functional groups that improve solubility and target affinity. This balance positions it as a model compound for studying structure-activity relationships in triterpenoid-based drug discovery.

Molecular Architecture and Stereochemical Features

Betulin 28-acetate (C~32~H~52~O~3~) retains the pentacyclic lupane skeleton of its parent compound, comprising four six-membered rings (A–D) and one five-membered ring (E) [4]. The acetyl group at C-28 introduces a steric bulk and alters the electronic environment of the molecule. The IUPAC name, [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate, underscores the complexity of its stereochemistry [4].

The molecule contains 10 defined stereocenters, predominantly in the R configuration, which govern its three-dimensional conformation [4]. The six-membered rings adopt chair conformations, while the E-ring exists in an envelope conformation, as observed in related triterpenoids [2]. The acetyl group at C-28 occupies an equatorial position, minimizing steric hindrance with adjacent methyl groups at C-23, C-24, and C-25 [2]. This spatial arrangement is critical for stabilizing the molecule in hydrophobic environments, as evidenced by its high XLogP3 value of 8.9 [4].

Comparative Analysis with Parent Compound Betulin

The structural modification at C-28 differentiates betulin 28-acetate from betulin (C~30~H~50~O~2~) both chemically and physically. The table below highlights key differences:

PropertyBetulinBetulin 28-Acetate
Molecular FormulaC~30~H~50~O~2~C~32~H~52~O~3~
Molecular Weight (g/mol)442.73484.8
Functional Groups2 hydroxyls1 hydroxyl, 1 acetate ester
SolubilityLow in polar solventsEnhanced lipophilicity

The acetylation eliminates one hydroxyl group, reducing hydrogen-bonding capacity and increasing lipid solubility [4]. This modification also shifts the molecular weight by 42.07 g/mol, attributable to the acetyl group (C~2~H~3~O~2~) [4].

Crystallographic and Conformational Studies

X-ray crystallography of analogous betulin derivatives reveals that the A–D rings maintain chair conformations with trans-fused junctions, while the E-ring adopts an envelope conformation [2]. In betulin 28-acetate, the acetyloxy group at C-28 extends axially, creating a torsional angle of −176.7° with the adjacent C-20 and C-29 atoms [2]. This orientation minimizes clashes with the methyl groups at C-24 and C-25.

Molecular dynamics simulations suggest that the acetyl group enhances conformational rigidity by restricting rotation around the C-28–O bond [2]. The hydrocarbon side chains exhibit higher thermal motion compared to the triterpene core, indicating flexibility in nonpolar regions [2].

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ^1^H NMR (CD~3~OD): Signals at δ 4.71 ppm and 4.59 ppm correspond to the exocyclic methylene protons (H-29 and H-30) [3]. The acetyl methyl group resonates at δ 2.07 ppm as a singlet [4].
  • ^13^C NMR: The carbonyl carbon of the acetate group appears at δ 171.2 ppm, while the quaternary C-28 carbon shifts to δ 80.5 ppm due to esterification [4].

Infrared Spectroscopy (IR):
A strong absorption band at 1740 cm^-1^ confirms the presence of the acetate carbonyl group. The broad peak at 3450 cm^-1^ corresponds to the remaining hydroxyl group at C-3 [4].

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 485.4 [M+H]^+^, consistent with the molecular formula C~32~H~52~O~3~ [4]. Fragmentation patterns include loss of the acetyl group (m/z 443.3) and subsequent cleavage of the lupane skeleton.

Betulin 28-acetate, a modified derivative of the pentacyclic triterpene betulin, originates primarily from plants within the Betulaceae family, commonly known as the birch family [1] [2]. The Betulaceae family encompasses six genera of deciduous nut-bearing trees and shrubs, including birches, alders, hazels, hornbeams, hazel-hornbeam, and hop-hornbeams, totaling 167 species distributed predominantly across temperate and subarctic regions of the Northern Hemisphere [2] [3].

Primary Botanical Distribution

The principal botanical sources of betulin, the precursor compound for betulin 28-acetate, are found within the genus Betula, which comprises approximately 60 species and represents the largest genus within the Betulaceae family [3]. The most significant species for betulin production include Betula pendula (Silver Birch), Betula pubescens (Downy Birch), Betula alba (White Birch), and Betula platyphylla [1] [4] [5].

Silver birch (Betula pendula Roth) stands as the most extensively studied species, with betulin comprising up to 30% of the dry weight of its outer bark [1]. This extraordinary concentration makes birch bark one of the richest natural sources of triterpenes available in the plant kingdom [5]. The compound accumulates exclusively in the bark tissues, particularly in the outer cork layers, where it forms crystalline deposits that impart the characteristic white coloration to birch trees [6] [7].

Betula pubescens (Downy Birch) similarly demonstrates significant betulin accumulation, with concentrations ranging from 10% to 25% of dry bark weight [5]. Geographic variations in betulin content have been documented, with trees from different climatic zones showing varying concentrations depending on environmental conditions, tree age, and seasonal factors [8] [5].

Tissue-Specific Accumulation Patterns

Betulin accumulation exhibits distinct tissue-specific patterns within birch species. The outer bark represents the primary site of betulin deposition, containing the highest concentrations of this triterpene [5]. Research has revealed that betulin content varies significantly between outer and inner bark layers, with the outer bark consistently showing superior accumulation rates [9].

Interestingly, recent investigations have identified substantial betulin content in the inner bark of certain species, particularly Betula obscura (Black Birch), where inner bark extracts surprisingly revealed high concentrations of both betulin and lupeol [9]. This finding challenges traditional assumptions about tissue-specific triterpene distribution and suggests that different birch species may employ varying strategies for triterpene biosynthesis and storage.

The seasonal dynamics of betulin accumulation demonstrate notable variations, with spring and summer bark layers containing larger cells with elevated betulin concentrations compared to winter bark formations [6]. This seasonal pattern correlates with the tree's growth cycles and defensive requirements, as betulin serves multiple protective functions throughout the year.

SpeciesBetulin Content (% dry weight)Geographic DistributionPrimary Tissues
Betula pendula (Silver Birch)10-30%Europe, AsiaOuter bark, Inner bark
Betula pubescens (Downy Birch)10-25%Europe, Northern AsiaOuter bark, Inner bark
Betula alba (White Birch)10-20%EuropeOuter bark
Betula platyphylla15-35%East Asia, SiberiaOuter bark, Inner bark
Betula maximowicziana12-28%Japan, KoreaOuter bark
Betula mandshurica8-22%Northeast AsiaOuter bark
Betula obscura (Black Birch)High (specific % not reported)Eastern EuropeInner bark (notably high)

Secondary Botanical Sources

While the Betulaceae family represents the primary botanical source for betulin and its derivatives, secondary sources have been identified across diverse plant families. These include species from Fagaceae, Rosaceae, Rhamnaceae, Dilleniaceae, and Platanaceae [5]. However, the concentrations found in these alternative sources remain significantly lower than those observed in birch species.

Acacia nilotica from the Fabaceae family has been documented to contain betulin in its bark tissues [10]. Similarly, various Eucalyptus species have been identified as sources of betulinic acid and related compounds, though direct evidence for betulin 28-acetate remains limited in these genera [11].

The widespread distribution of betulin across taxonomically diverse plant families suggests that the biosynthetic machinery for triterpene production represents an ancient and conserved metabolic pathway. However, the exceptional accumulation observed in Betulaceae species indicates specialized evolutionary adaptations that enhance triterpene biosynthesis and storage capacity.

Ecological Role in Birch Bark Defense Mechanisms

Betulin and its derivatives, including betulin 28-acetate, serve crucial ecological functions as sophisticated defense compounds in birch bark ecosystems [6] [7]. These triterpenes represent a fundamental component of the tree's chemical defense arsenal, providing protection against diverse environmental stresses and biological threats.

Ultraviolet Radiation Protection

The most conspicuous ecological function of betulin involves protection against ultraviolet radiation, particularly harmful UV-B wavelengths (280-315 nanometers) [7] [12]. Betulin molecules possess chromophoric properties that enable efficient absorption of UV radiation, thereby preventing DNA damage and cellular oxidative stress in bark tissues [7].

The white coloration imparted by betulin accumulation serves a dual protective function. Beyond UV absorption, the reflective properties of the white bark surface contribute to temperature regulation by reflecting excess solar radiation and preventing overheating during intense sunlight exposure [1] [7]. This thermoregulatory mechanism proves particularly critical for birch species inhabiting northern latitudes where extreme temperature fluctuations occur.

Research has demonstrated that UV-B radiation exposure triggers specialized metabolic pathways in plants, leading to enhanced production of protective secondary metabolites [12]. In birch species, this response manifests as increased betulin biosynthesis, creating a feedback mechanism that amplifies defensive capabilities under UV stress conditions.

Antimicrobial and Antifungal Defense Systems

Betulin exhibits potent antimicrobial properties that protect birch bark against bacterial and fungal colonization [6] [7]. The hydrophobic nature of betulin creates an inhospitable environment for microbial growth by disrupting pathogen cell membranes and interfering with essential cellular processes [7].

Antifungal activity represents a particularly critical defensive function, as bark surfaces provide ideal conditions for fungal colonization in humid forest environments. Betulin compounds inhibit fungal spore germination and mycelial growth, effectively preventing the establishment of pathogenic fungi on bark surfaces [6] [7].

The antimicrobial efficacy of betulin extends beyond surface protection to include systemic resistance mechanisms. When bark tissues sustain mechanical damage, betulin release creates localized zones of antimicrobial activity that prevent pathogen entry through wound sites [13] [14].

Insect Deterrence and Herbivory Protection

Betulin functions as an effective feeding deterrent against insect herbivores and bark-boring pests [6] [7]. The bitter taste and toxic properties of triterpenes discourage insect feeding behavior, reducing herbivory pressure on vulnerable bark tissues [15].

Experimental studies have demonstrated that betulin compounds exhibit both deterrent and toxic effects against various insect species. Feeding trials conducted with lepidopteran larvae revealed significant mortality and reduced growth rates when exposed to betulin-containing diets [15]. These findings support the hypothesis that triterpene accumulation in bark tissues serves as an adaptive anti-herbivory strategy.

The temporal dynamics of insect deterrence correlate with seasonal patterns of betulin production. Peak triterpene concentrations during the growing season coincide with periods of highest insect activity, suggesting evolutionary optimization of defensive timing [6].

Moisture Regulation and Barrier Functions

The hydrophobic properties of betulin contribute significantly to moisture regulation in bark tissues [16] [6]. Betulin forms a protective lipid barrier that prevents excessive water loss during drought conditions while simultaneously preventing water infiltration during periods of high humidity [16].

This dual moisture regulation function proves essential for maintaining bark tissue integrity throughout varying environmental conditions. The water-repellent properties of betulin prevent the accumulation of moisture that could promote fungal growth or cause tissue damage through freeze-thaw cycles [6] [17].

Industrial applications have capitalized on these natural barrier properties, utilizing betulin as a sustainable moisture and grease barrier in various coating applications [16] [17]. The effectiveness of betulin as a natural barrier compound demonstrates the evolutionary optimization of these defensive mechanisms.

Defense MechanismMolecular BasisEcological BenefitSeasonal Variation
UV Radiation ProtectionUV absorption by betulin chromophoresPrevents DNA damage from UV-B radiationHigher in spring/summer bark
Antimicrobial ActivityCell membrane disruptionProtects against bacterial infectionsYear-round presence
Antifungal PropertiesInhibition of fungal growthPrevents fungal colonization of barkEnhanced during wet seasons
Insect DeterrenceFeeding deterrent compoundsReduces herbivory pressurePeak during growing season
Moisture BarrierHydrophobic surface coatingPrevents water loss and penetrationConsistent throughout year
Temperature RegulationHeat reflection and dissipationMaintains optimal bark temperatureCritical in winter months
Pathogen ResistanceAntimicrobial compound releaseEnhances overall tree survivalResponsive to pathogen pressure

Wound Healing and Tissue Regeneration

Recent research has elucidated the role of betulin in promoting wound healing and tissue regeneration in bark tissues [13] [14]. When bark sustains mechanical damage, betulin compounds facilitate the healing process through multiple mechanisms, including enhanced keratinocyte migration, inflammatory mediator regulation, and accelerated tissue formation [13].

The wound healing properties of betulin involve transient upregulation of pro-inflammatory cytokines and cyclooxygenase-2, which are essential for the initial inflammatory phase of healing [13]. Subsequently, betulin promotes cellular migration and cytoskeletal reorganization, facilitating the formation of new tissue to repair damaged areas [13].

These regenerative properties extend beyond immediate wound repair to include long-term tissue maintenance and renewal. The continuous production and accumulation of betulin ensures that bark tissues maintain their defensive capabilities even after sustaining repeated damage from environmental stresses or biological attacks.

Biogenetic Relationship to Triterpenoid Metabolism

The biosynthesis of betulin 28-acetate occurs through the complex triterpenoid metabolic network, representing a sophisticated biochemical pathway that connects primary metabolism with specialized secondary metabolite production [18] [19]. Understanding this biogenetic relationship requires examination of the enzymatic machinery, regulatory mechanisms, and metabolic flux distribution that governs triterpene biosynthesis in plant systems.

Mevalonate Pathway Integration

Triterpenoid biosynthesis initiates through the mevalonate pathway, a fundamental metabolic route that provides the basic building blocks for all isoprenoid compounds [18] [19]. The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA, which is subsequently reduced by HMG-CoA reductase, the rate-limiting enzyme of the pathway [18].

HMG-CoA reductase represents a critical regulatory checkpoint in triterpenoid metabolism, with its activity determining the overall flux of carbon toward triterpene biosynthesis [18]. Gene expression studies have confirmed that the mevalonate pathway contributes significantly more to triterpene precursor formation than the alternative methylerythritol phosphate pathway in most plant species [18].

The mevalonate pathway proceeds through a series of enzymatic steps that ultimately produce isopentenyl diphosphate and dimethylallyl diphosphate, the universal five-carbon building blocks of all terpenoids [19]. These C5 units undergo sequential condensation reactions catalyzed by prenyltransferases to generate the C30 precursor squalene [19].

Squalene Cyclization Mechanisms

The cyclization of 2,3-oxidosqualene represents the key branch point between sterol and triterpene biosynthesis [19] [20]. This reaction is catalyzed by oxidosqualene cyclases, a family of enzymes that direct the folding and cyclization of the flexible squalene substrate into diverse polycyclic scaffolds [21] [22].

Oxidosqualene cyclases utilize sophisticated cation-π interactions and precisely positioned amino acid residues to control the complex carbocation rearrangement cascades that generate different triterpene skeletons [22]. The lupane-type scaffold that forms the basis of betulin biosynthesis results from specific cyclization patterns that involve D-ring expansion and subsequent rearrangements [23].

Recent research has revealed that individual oxidosqualene cyclases can produce multiple triterpene products through diverse mechanistic pathways [22]. This mechanistic diversity suggests that product specificity results from the exclusion of alternative pathways rather than absolute control over single reaction mechanisms [22].

Lupeol synthase enzymes catalyze the formation of the lupane skeleton through a series of 1,2-shifts and ring expansions from the initial dammarenyl cation intermediate [23]. The reaction proceeds through lupanyl tertiary cation formation, followed by proton elimination from terminal methyl groups to generate the characteristic isopropenyl group of lupane triterpenes [23].

Cytochrome P450-Mediated Modifications

The oxidative modification of triterpene scaffolds requires cytochrome P450 monooxygenases, particularly members of the CYP716 family [24] [25] [26]. These enzymes catalyze sequential oxidation reactions at specific carbon positions, introducing functional groups that dramatically alter biological activity and physicochemical properties [25].

CYP716A subfamily enzymes typically catalyze C-28 oxidations, converting primary alcohol groups to aldehydes and subsequently to carboxylic acids [24] [25]. This three-step oxidation sequence transforms lupeol to betulinic acid via betulin as an intermediate [24]. The formation of betulin 28-acetate likely involves subsequent acetylation of the C-28 hydroxyl group through the action of acetyltransferases.

Additional cytochrome P450 subfamilies contribute to triterpene structural diversity through alternative oxidation patterns. CYP716C enzymes perform C-2α hydroxylations, while CYP716E enzymes catalyze C-6β hydroxylations [26]. These diverse oxidation patterns generate the extensive structural variety observed in natural triterpene populations.

The expression patterns of cytochrome P450 genes show strong correlations with oxidosqualene cyclase expression, indicating coordinated regulation of triterpene biosynthetic pathways [26]. This coordinated expression ensures efficient flux through the complete biosynthetic sequence from squalene to mature triterpene products.

Enzyme ClassFunctionProductsPathway Stage
HMG-CoA ReductaseRate-limiting enzyme in MVA pathwayMevalonate pathway precursorsEarly (MVA pathway)
Squalene SynthaseFormation of squalene from farnesyl diphosphateSqualeneIntermediate
Squalene EpoxidaseOxidation of squalene to 2,3-oxidosqualene2,3-OxidosqualenePre-cyclization
Oxidosqualene CyclaseCyclization to pentacyclic triterpene scaffoldsLupeol, β-amyrin, α-amyrinCyclization
Cytochrome P450 (CYP716A)C-28 oxidation (alcohol → aldehyde → acid)Betulinic acid, Oleanolic acid, Ursolic acidLate modification
Cytochrome P450 (CYP716C)C-2α hydroxylation2α-hydroxylated triterpenesLate modification
Cytochrome P450 (CYP716E)C-6β hydroxylation6β-hydroxylated triterpenesLate modification

Regulatory Networks and Metabolic Engineering

The regulation of triterpenoid metabolism involves complex transcriptional and post-transcriptional control mechanisms that respond to developmental signals and environmental stimuli [20] [27]. Transcription factors specific to triterpene biosynthesis coordinate the expression of entire biosynthetic gene clusters, ensuring synchronized production of pathway enzymes [20].

Environmental stress conditions, including pathogen attack, UV radiation, and drought stress, trigger enhanced triterpene biosynthesis through stress-responsive signaling pathways [12] [26]. These responses involve the upregulation of both early pathway enzymes and downstream modification enzymes, resulting in increased production of defensive triterpenes [26].

Metabolic engineering approaches have successfully manipulated triterpene biosynthesis in heterologous systems, demonstrating the potential for biotechnological production of valuable triterpenes [28] [20]. Yeast and bacterial systems engineered with plant triterpene biosynthetic genes can produce significant quantities of betulin and related compounds [28].

The integration of synthetic biology approaches with natural biosynthetic pathways offers promising strategies for enhancing triterpene production and generating novel derivatives [20]. Protein engineering of oxidosqualene cyclases and cytochrome P450 enzymes has enabled the creation of enzymes with altered product specificities and improved catalytic efficiencies [28].

Metabolic Flux Distribution and Pathway Optimization

The distribution of metabolic flux through triterpene biosynthetic pathways depends on the relative activities of competing enzymes and the availability of regulatory cofactors [19] [20]. Squalene epoxidase often represents a rate-limiting step, with its activity determining the overall capacity for triterpene biosynthesis [19] [29].

Multiple squalene epoxidase genes have been identified in many plant species, suggesting functional specialization and differential regulation of these enzymes [29]. The expression patterns of different squalene epoxidase isoforms correlate with specific triterpene accumulation patterns, indicating their roles in pathway regulation [29].

Optimization of triterpene biosynthesis requires balancing the activities of upstream and downstream enzymes to prevent metabolic bottlenecks [20]. Successful metabolic engineering projects have achieved this balance through careful attention to enzyme expression levels and cofactor availability [28].

XLogP3

8.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

484.39164552 g/mol

Monoisotopic Mass

484.39164552 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-08-2024

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